(Chlorodifluoromethoxy)benzene

Catalog No.
S1911605
CAS No.
770-11-6
M.F
C7H5ClF2O
M. Wt
178.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chlorodifluoromethoxy)benzene

CAS Number

770-11-6

Product Name

(Chlorodifluoromethoxy)benzene

IUPAC Name

[chloro(difluoro)methoxy]benzene

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

InChI

InChI=1S/C7H5ClF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H

InChI Key

UCFJMYVFTUOACF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(F)(F)Cl

Canonical SMILES

C1=CC=C(C=C1)OC(F)(F)Cl

(Chlorodifluoromethoxy)benzene is a liquid fluorinated aromatic ether characterized by its -OCF2Cl group, boiling at approximately 144 °C. In industrial procurement and pharmaceutical development, it is primarily sourced as a highly selective precursor for para-substituted anilines, most notably 4-(chlorodifluoromethoxy)aniline, which is a critical intermediate for VEGFR-1 and VEGFR-2 tumor-inhibiting drugs[1]. The compound bridges the reactivity gap between fully fluorinated trifluoromethoxy (-OCF3) and non-halogenated methoxy (-OCH3) groups, offering unique electronic directing effects [2]. Furthermore, its distinct spectral profile and liquid state make it a valuable 19F NMR internal standard and a process-friendly handle for fluorinated synthetic workflows [3].

Substituting (chlorodifluoromethoxy)benzene with its closest analogs, such as (trifluoromethoxy)benzene or anisole, fundamentally alters downstream reaction profiles and process economics. The -OCF3 group in (trifluoromethoxy)benzene is strongly electron-withdrawing, which significantly retards electrophilic aromatic substitution—making nitration up to 5 times slower than benzene—and often yields complex ortho/para mixtures [1]. Conversely, the -OCF2Cl group provides a balanced electronic effect that enables highly regioselective para-nitration under mild conditions without forming the undesired ortho-isomer [2]. Additionally, attempting to substitute this compound with gaseous difluorocarbene sources like chlorodifluoromethane requires specialized pressurized equipment, whereas (chlorodifluoromethoxy)benzene allows for standard atmospheric handling, making generic substitution detrimental to both yield and process safety [3].

Regioselective Nitration for Pharmaceutical Intermediate Synthesis

The synthesis of VEGFR inhibitors requires high-purity para-substituted precursors. Nitration of (chlorodifluoromethoxy)benzene using a mixed acid (H2SO4/HNO3) at 0-5 °C yields 4-(chlorodifluoromethoxy)-1-nitrobenzene in 90-95% yield with 97-99% purity. Crucially, this reaction proceeds without the formation of the undesired ortho-isomer[1]. In contrast, the nitration of the comparator (trifluoromethoxy)benzene is significantly slower and typically yields a mixture of para and ortho isomers, requiring additional purification steps [2].

Evidence DimensionRegioselectivity and Yield in Nitration
Target Compound Data90-95% yield, exclusively para-isomer (0% ortho)
Comparator Or Baseline(Trifluoromethoxy)benzene (yields ortho/para mixtures, reaction rate 5x slower than benzene)
Quantified DifferenceComplete elimination of ortho-isomer formation and higher reaction efficiency
ConditionsMixed acid (H2SO4/HNO3) at 0-5 °C

Eliminating the ortho-isomer during nitration removes the need for costly chromatographic separations, directly lowering the manufacturing cost of VEGFR-targeted active pharmaceutical ingredients (APIs).

Handling and Processability in Fluorinated Motif Transfer

The introduction of fluorinated motifs often relies on gaseous reagents. (Chlorodifluoromethoxy)benzene, with a boiling point of 144 °C, exists as a stable liquid at room temperature. When compared to the traditional baseline reagent chlorodifluoromethane, which is a gas (bp -40.8 °C) requiring pressurized reaction vessels and specialized gas-handling manifolds, (chlorodifluoromethoxy)benzene can be handled using standard liquid-handling equipment [1]. This physical state difference significantly improves stoichiometric precision and process safety during scale-up.

Evidence DimensionPhysical state and handling requirements
Target Compound DataLiquid (bp 144 °C), standard atmospheric handling
Comparator Or BaselineChlorodifluoromethane (Gas, bp -40.8 °C)
Quantified Difference184.8 °C difference in boiling point
ConditionsStandard laboratory or pilot plant conditions (1 atm, 20 °C)

Procuring a liquid precursor rather than a gaseous reagent eliminates the capital expenditure associated with high-pressure reactors and improves batch-to-batch reproducibility.

Utility as a Stable 19F NMR Internal Standard in Reductive Environments

Quantitative tracking of fluorinated species, such as the electrochemical reduction of SF6, requires an internal standard that is both chemically stable under reducing conditions and provides a distinct spectral signature. (Chlorodifluoromethoxy)benzene has been successfully employed as an internal standard probe in 19F NMR for monitoring SF6 electrolysis at -2.3 V (vs Fc+/Fc) in acetonitrile [1]. Unlike standard fluorinated solvents or simple aliphatic fluorocarbons, the -OCF2Cl group provides a unique chemical shift that does not overlap with the broad fluoride signals or SF6 degradation products, maintaining its structural integrity throughout the electrochemical cycle.

Evidence Dimension19F NMR Signal Resolution and Electrochemical Stability
Target Compound DataStable at -2.3 V vs Fc+/Fc; distinct -OCF2Cl signal
Comparator Or BaselineStandard aliphatic fluorocarbons or CFCl3
Quantified DifferenceNon-overlapping signal resolution during deep cathodic reduction
ConditionsAcetonitrile solvent, TBAClO4 electrolyte, -2.3 V vs Fc+/Fc

Provides analytical chemists with a reliable, non-reactive internal standard for precise quantification in complex fluorinated electrochemical systems.

Precursor for VEGFR-1 and VEGFR-2 Inhibitors

(Chlorodifluoromethoxy)benzene is the optimal starting material for synthesizing 4-(chlorodifluoromethoxy)aniline. Its unique directing effects allow for exclusive para-nitration, streamlining the multi-step synthesis of active pharmaceutical ingredients targeting vascular tumor formation [1].

Liquid-Phase Source for Fluorinated Building Blocks

In medicinal chemistry, the incorporation of fluorine often improves metabolic stability and lipophilicity. This compound serves as a highly processable, liquid-state building block for transferring the -OCF2Cl or derived motifs into novel drug scaffolds, bypassing the need for hazardous gaseous reagents [2].

Internal Standard for Fluorine-Based Electrochemistry

Due to its distinct 19F NMR chemical shift and stability under extreme cathodic potentials, it is an ideal internal standard for quantifying the electrochemical reduction of fluorinated gases (e.g., SF6) or tracking fleeting fluorinated intermediates in complex reaction mixtures[3].

XLogP3

3.4

Wikipedia

(chlorodifluoromethoxy)benzene

Dates

Last modified: 08-16-2023

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